molecular formula C11H11FO B3046423 1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone CAS No. 1244949-19-6

1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone

Cat. No.: B3046423
CAS No.: 1244949-19-6
M. Wt: 178.20
InChI Key: CMBMMXSLPWDLNP-UHFFFAOYSA-N
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Description

1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone is an organic compound with the molecular formula C11H11FO It is a fluorinated derivative of indanone, characterized by the presence of a fluorine atom at the 5-position of the indanone ring

Preparation Methods

The synthesis of 1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindanone and ethyl acetate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions include fluorinated alcohols, carboxylic acids, and substituted indanone derivatives.

Scientific Research Applications

1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: In the industrial sector, it is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone can be compared with other similar compounds, such as:

    5-fluoroindanone: This compound lacks the ethanone group but shares the fluorinated indanone structure.

    2,3-dihydro-1H-inden-2-yl)ethanone: This compound lacks the fluorine atom, making it less reactive in certain chemical reactions.

    Fluorinated Indanones: Other fluorinated indanone derivatives may have different substitution patterns, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-(5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c1-7(13)9-4-8-2-3-11(12)6-10(8)5-9/h2-3,6,9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBMMXSLPWDLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2=C(C1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670274
Record name 1-(5-Fluoro-2,3-dihydro-1H-inden-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244949-19-6
Record name 1-(5-Fluoro-2,3-dihydro-1H-inden-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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